

# Application Notes: Investigating Muscle Regeneration with YK11

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## Compound of Interest

Compound Name: YK11

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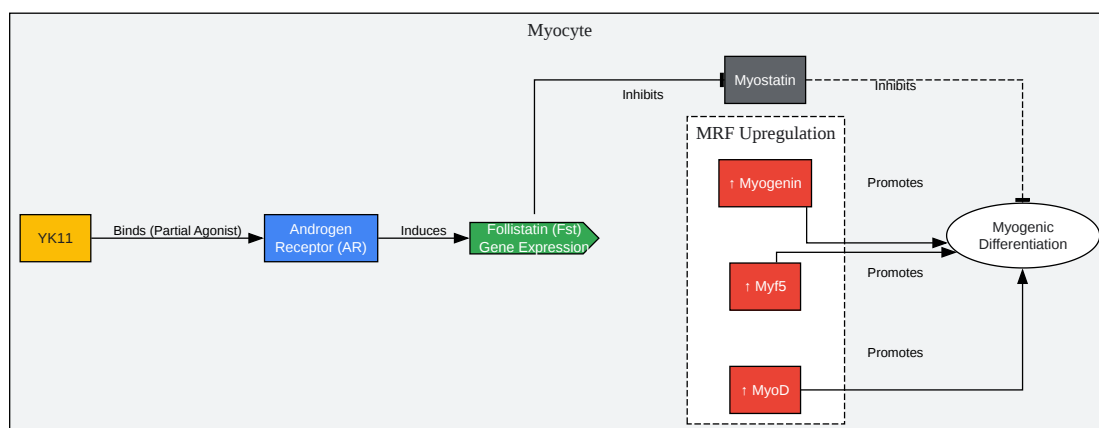
## Introduction

**YK11**, also known as (17 $\alpha$ ,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroidal selective androgen receptor modulator (SARM).[1][2] Unlike traditional anabolic steroids, **YK11** exhibits a unique dual mechanism, acting as a partial agonist of the androgen receptor (AR) and as a potent myostatin inhibitor.[1][3] Myostatin is a protein that negatively regulates muscle growth; its inhibition can lead to significant muscle hypertrophy.[3][4] **YK11** is believed to exert its myostatin-inhibiting effects by increasing the expression of Follistatin (Fst), a natural antagonist of myostatin.[4][5] This unique mode of action makes **YK11** a compound of significant interest for studying the molecular mechanisms of muscle regeneration and for the potential development of therapeutics for muscle-wasting diseases.[6]

## Proposed Mechanism of Action

**YK11** binds to the androgen receptor, but it is a partial agonist and does not induce the N/C interaction required for the full activation of the receptor.[2][7][8] The primary anabolic effect of **YK11** on muscle tissue is mediated through its ability to significantly increase the expression of Follistatin.[7][9] Follistatin, in turn, binds to and neutralizes myostatin, preventing it from activating its receptor, ActRIIB.[6] This inhibition of the myostatin signaling pathway removes the natural brake on muscle growth, leading to an upregulation of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, which are crucial for the differentiation of

myoblasts into mature muscle fibers.[7][10] Studies have shown that the myogenic effects of **YK11** are reversed by an anti-Follistatin antibody, confirming the critical role of this pathway.[7][8]



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**Figure 1:** Proposed signaling pathway of **YK11** in muscle cells.

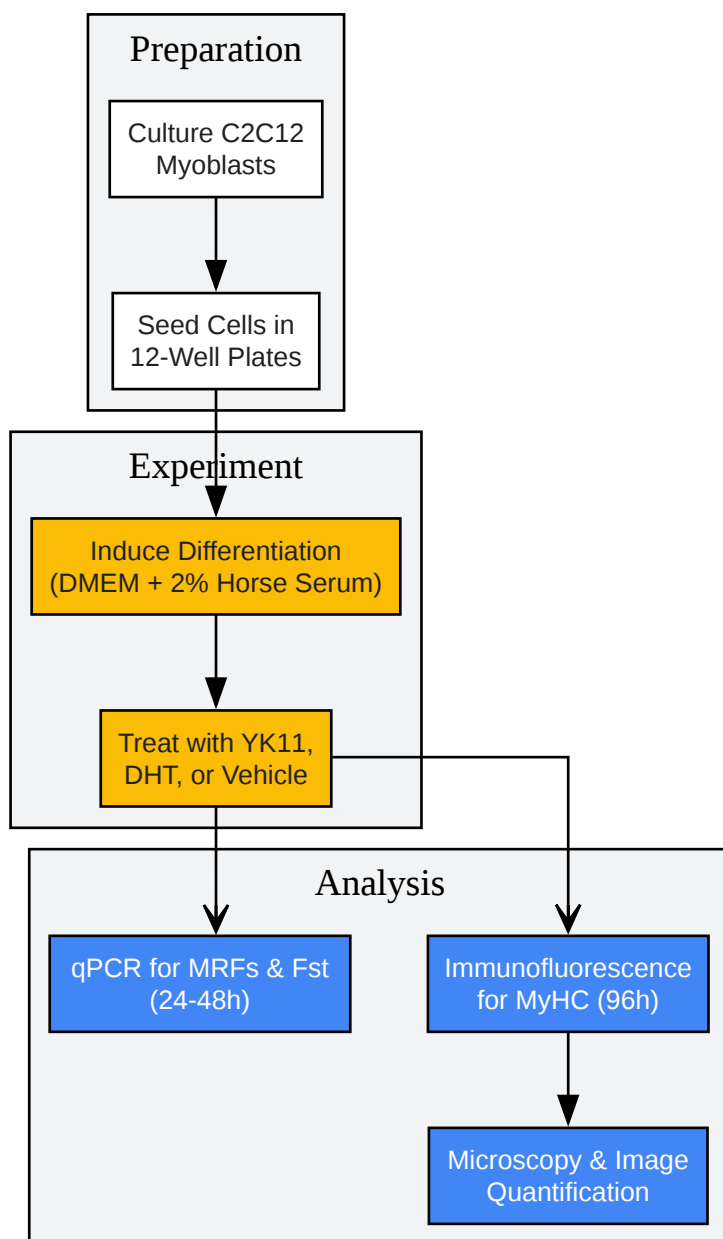
## Experimental Protocols & Data

### In Vitro Myogenic Differentiation Assay using C2C12 Myoblasts

This protocol is designed to assess the pro-myogenic activity of **YK11** by measuring its effect on the differentiation of C2C12 mouse myoblast cells into myotubes.

#### Methodology:

- **Cell Culture:** Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- **Seeding:** Seed cells in 12-well plates at a density of  $5 \times 10^4$  cells/well and allow them to reach 80-90% confluency.
- **Differentiation Induction:** To induce differentiation, replace the growth medium with differentiation medium (DMEM with 2% horse serum).
- **Treatment:** Treat the cells with **YK11** at various concentrations (e.g., 100 nM, 500 nM) or a vehicle control (e.g., EtOH). A positive control like Dihydrotestosterone (DHT) at 500 nM can also be used.[\[9\]](#)
- **Incubation:** Incubate the cells for 48 to 96 hours to allow for myotube formation.
- **Analysis:**
  - **Quantitative PCR (qPCR):** After 24-48 hours of treatment, extract total RNA and perform qPCR to quantify the mRNA expression levels of myogenic regulatory factors (Myf5, MyoD, myogenin) and Follistatin.[\[10\]](#) Normalize results to a housekeeping gene like  $\beta$ -actin.
  - **Immunofluorescence:** After 96 hours, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for Myosin Heavy Chain (MyHC) to visualize myotubes. Counterstain nuclei with DAPI.
  - **Microscopy:** Capture images using a fluorescence microscope and quantify myotube formation by measuring the fusion index (% of nuclei in myotubes) and myotube diameter.



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**Figure 2:** Experimental workflow for in vitro C2C12 differentiation assay.

Expected Quantitative Data:

Research has shown that **YK11** induces the expression of key myogenic factors more significantly than DHT.[\[7\]](#)[\[10\]](#)

Parameter	Treatment (500 nM)	Fold Change vs. Control (mRNA levels)	Citation
Follistatin (Fst)	YK11	~2.5-fold increase	<a href="#">[9]</a>
DHT	No significant change	<a href="#">[9]</a>	
Myf5	YK11	Significant increase	<a href="#">[7]</a> <a href="#">[10]</a>
DHT	Moderate increase	<a href="#">[7]</a> <a href="#">[10]</a>	
MyoD	YK11	Significant increase	<a href="#">[7]</a> <a href="#">[10]</a>
DHT	Moderate increase	<a href="#">[7]</a> <a href="#">[10]</a>	
Myogenin	YK11	Significant increase	<a href="#">[7]</a> <a href="#">[10]</a>
DHT	Moderate increase	<a href="#">[7]</a> <a href="#">[10]</a>	

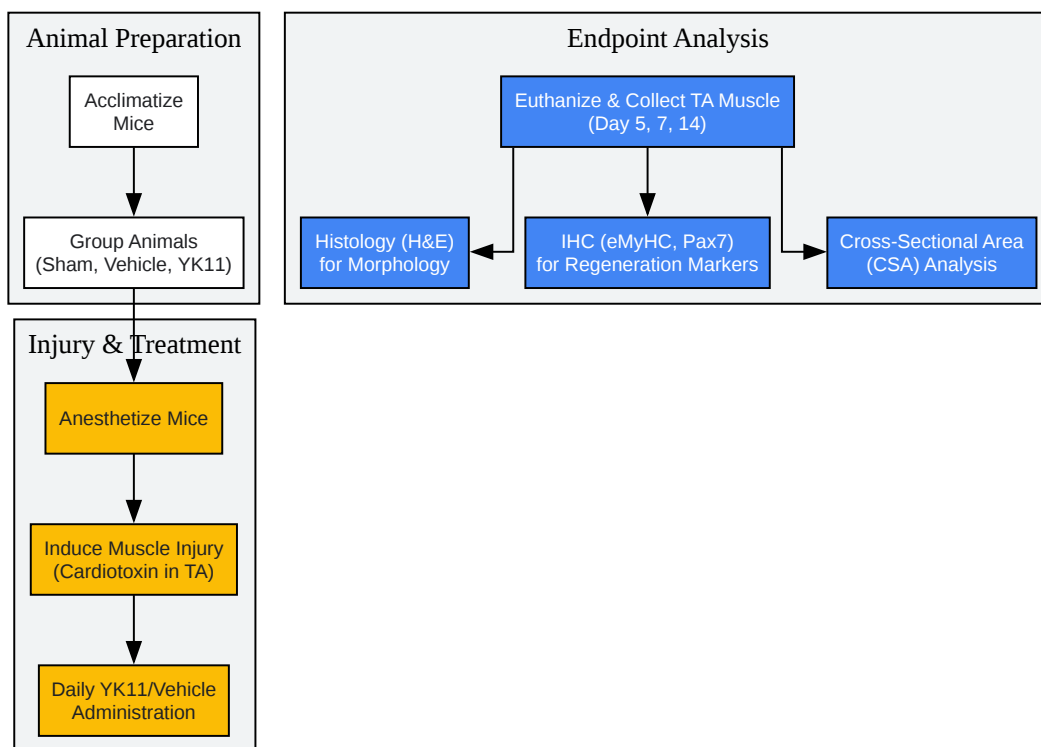
## In Vivo Muscle Regeneration Model

This protocol describes a model to study the effects of **YK11** on muscle regeneration in vivo following acute injury. A common method is cardiotoxin (CTX)-induced injury in rodents.

### Methodology:

- Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).
- Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
- Grouping: Divide mice into experimental groups (e.g., Sham, CTX + Vehicle, CTX + **YK11**).
- Muscle Injury: Anesthetize the mice and induce muscle injury by injecting 50 µL of cardiotoxin (10 µM in saline) directly into the tibialis anterior (TA) muscle. The contralateral leg can serve as an uninjured control.

- **YK11 Administration:** Begin daily administration of **YK11** (e.g., 1-10 mg/kg, via oral gavage or subcutaneous injection) or vehicle one day post-injury.
- **Tissue Collection:** At specific time points post-injury (e.g., 5, 7, 14 days), euthanize the mice and carefully excise the TA muscles.
- **Analysis:**
  - **Histology:** Fix a portion of the muscle in 4% paraformaldehyde, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to visualize muscle morphology, infiltrating inflammatory cells, and centrally located nuclei (a marker of regenerating myofibers).
  - **Immunohistochemistry:** Use cryosections to stain for markers like embryonic Myosin Heavy Chain (eMyHC) to identify newly formed myofibers and Pax7 to quantify satellite cells.
  - **Fiber Size Analysis:** Use H&E or laminin-stained sections to measure the cross-sectional area (CSA) of the regenerating myofibers.



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## References

- 1. YK-11 - Wikipedia [en.wikipedia.org]

- 2. Benefits and Mechanism of YK-11\_Chemicalbook [chemicalbook.com]
- 3. The Origin, Mechanism, Potential Benefits, and Disputes of YK11\_Chemicalbook [chemicalbook.com]
- 4. swolverine.com [swolverine.com]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 9. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
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